![molecular formula C23H22FN5O2S B2824000 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1042418-85-8](/img/no-structure.png)
2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C23H22FN5O2S and its molecular weight is 451.52. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
Compound 7 has been evaluated for its antitumor effects. Researchers have found that it exhibits significant activity against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast cancer), and HepG2 (liver cancer) cells. Notably, it shows strong inhibitory effects on HepG2 cells, making it a promising candidate for further study .
Hydromethylation Catalyst
In a different context, the compound has been employed as a catalyst for hydromethylation reactions. When paired with a Matteson–CH₂–homologation , it enables the formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown .
Cytotoxic Activity
A library of derivatives based on compound 7 was synthesized and screened for in vitro cytotoxic activity against several cell lines, including BT-474 , HeLa , MCF-7 , NCI-H460 , and HaCaT cells. The results provide insights into its potential as an anticancer agent .
Antioxidant Activity
Compound 7 has demonstrated antioxidant properties. Specifically, it interacts with hydrazine hydrate to produce a behaviorally interesting compound, 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine .
Molecular Docking Studies
Through molecular docking simulations, researchers have explored the binding interactions of compound 7. It forms hydrogen bonds with specific amino acids, such as Arg184 and Lys179 , stabilizing within the binding pocket. The calculated binding score suggests its potential as a drug candidate .
Ring Closure Reactions
Compound 7 has been involved in ring closure reactions. For instance, under specific conditions, it undergoes cyclization to yield a related compound, (2R,3R,4R,5S)-6-((1-acetyl-3-((1-acetyl-1H-benzo[d]imidazol-2-yl)diazenyl)-4-amino-6-oxo-1,6-dihydropyridazine-2-yl)(methyl)amino)hexane-1,2,3,4,5-pentacarboxylate .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-(2-fluorophenyl)piperazine with ethyl acetoacetate to form 3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5,6-dihydroimidazo[1,2-c]quinazolin-2(1H)-one, which is then converted to the final product by reaction with sulfur and sodium hydroxide.", "Starting Materials": [ "2-amino-4-(2-fluorophenyl)piperazine", "ethyl acetoacetate", "sulfur", "sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(2-fluorophenyl)piperazine with ethyl acetoacetate in the presence of acetic acid and reflux to form 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5,6-dihydroimidazo[1,2-c]quinazolin-2(1H)-one.", "Step 2: Dissolve the product from step 1 in ethanol and add sulfur and sodium hydroxide. Heat the mixture at 80°C for 6 hours to form the final product, 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one." ] } | |
CAS RN |
1042418-85-8 |
Product Name |
2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one |
Molecular Formula |
C23H22FN5O2S |
Molecular Weight |
451.52 |
IUPAC Name |
2-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C23H22FN5O2S/c24-16-6-2-4-8-19(16)27-11-13-28(14-12-27)20(30)10-9-18-22(31)29-21(25-18)15-5-1-3-7-17(15)26-23(29)32/h1-8,18,25H,9-14H2 |
InChI Key |
KGIOHIIBHDOIIV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



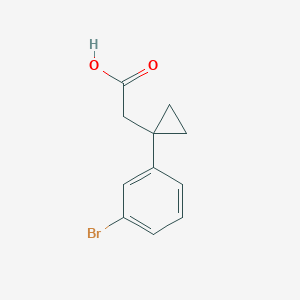
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2823921.png)

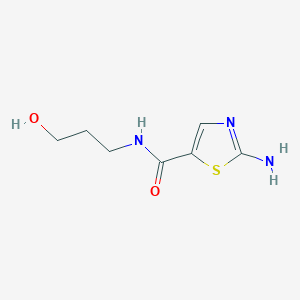
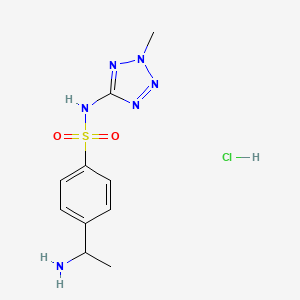

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2823931.png)
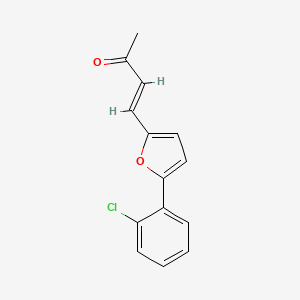
![9-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2823934.png)
![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-(2-oxopiperidin-3-yl)prop-2-enamide](/img/structure/B2823936.png)
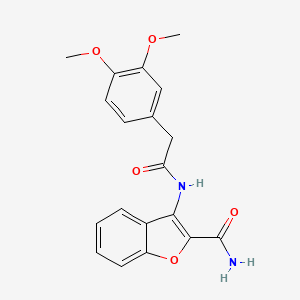
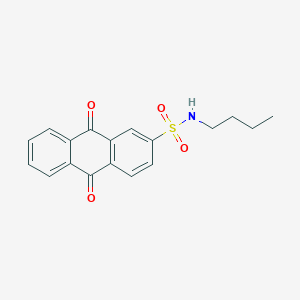

![4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2823940.png)